2-[1-(1H-imidazol-4-yl)ethyl]phenol hydrochloride
Description
Properties
Molecular Formula |
C11H13ClN2O |
|---|---|
Molecular Weight |
224.68 g/mol |
IUPAC Name |
2-[1-(1H-imidazol-5-yl)ethyl]phenol;hydrochloride |
InChI |
InChI=1S/C11H12N2O.ClH/c1-8(10-6-12-7-13-10)9-4-2-3-5-11(9)14;/h2-8,14H,1H3,(H,12,13);1H |
InChI Key |
IIRYWFSQUYHNLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1O)C2=CN=CN2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which forms the imidazole ring . The phenol group can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and advanced purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: 2-[1-(1H-imidazol-4-yl)ethyl]phenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: Both the imidazole and phenol groups can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine for electrophilic aromatic substitution.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated phenol and imidazole derivatives.
Scientific Research Applications
Based on the search results, here's what is known about the compound "2-[1-(1H-imidazol-4-yl)ethyl]phenol hydrochloride":
Basic Information
Applications and Research
While the search results do not provide extensive details specifically on the applications of "2-[1-(1H-imidazol-4-yl)ethyl]phenol hydrochloride," they do offer some related information:
- Imidazole Derivatives: The compound is an imidazole derivative, and research indicates that imidazole derivatives have various bioactivities .
- Antibacterial Activity: Some imidazole derivatives have been studied for their antibacterial activity against bacteria such as Bacillus subtilis, K. pneumoniae, H. pylori, E. coli, P. aeruginosa, and S. aureus . Certain synthesized hybrids containing imidazole components have shown inhibition against metronidazole-sensitive and resistant H. pylori strains .
- Glaucoma Management: Himani Goyal, MD, uses advancements beyond traditional methods in glaucoma care, noting that adverse effects can result from topical therapies .
- Clinical significance of KL-6 and SP-D: It has been reported that serum levels of KL-6 and surfactant protein D(SP-D) can be useful indicators for interstitial pneumonia(IP) .
- Anti-tumor activity of JA: Juglans mandshurica Maxim (Juglandaceae) is a famous folk medicine for cancer treatment and some natural compounds isolated from it have been studied extensively .
Synthesis of Related Compounds
Mechanism of Action
The mechanism of action of 2-[1-(1H-imidazol-4-yl)ethyl]phenol hydrochloride involves its interaction with various molecular targets. The imidazole ring can bind to metal ions, affecting enzyme activity and other biochemical pathways. The phenol group can participate in hydrogen bonding and other interactions that influence the compound’s biological activity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical features of 2-[1-(1H-imidazol-4-yl)ethyl]phenol hydrochloride with four analogs:
*Calculated based on molecular formula.
Key Observations:
- Phenolic vs. Non-Phenolic Derivatives: The target compound and 2-(4-methoxyphenyl)-1H-imidazole hydrochloride share aromatic substituents but differ in functional groups (phenol vs. methoxy).
- Chain Length and Flexibility: The hexyl chain in 1-[6-(2-Chloro-4-methoxyphenoxy)hexyl]-1H-imidazole hydrochloride increases hydrophobicity, likely influencing membrane permeability in drug design .
- Acid-Base Properties : The acetic acid derivative (C₁₁H₁₁ClN₂O₂) introduces a carboxylic acid group, which may facilitate coordination chemistry or salt formation in aqueous environments .
Pharmacological and Functional Insights
- Antioxidant Activity: Bifunctional imidazole-phenol derivatives exhibit antioxidant properties due to phenolic hydroxyl groups, which donate hydrogen atoms to neutralize free radicals . The target compound’s phenol group positions it as a candidate for similar applications.
- Biological Targets : Imidazole rings are critical in enzyme inhibition (e.g., cytochrome P450) and receptor binding. The hexyl-chain analog () may target lipid-rich environments, while the acetic acid derivative () could act as a chelating agent .
Challenges and Limitations
Biological Activity
2-[1-(1H-imidazol-4-yl)ethyl]phenol hydrochloride, also known as a phenyl-imidazole derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 2-[1-(1H-imidazol-4-yl)ethyl]phenol hydrochloride can be represented as follows:
This structure features an imidazole ring, which is known for its role in various biological processes, and a phenolic group that enhances its reactivity and biological interactions.
The biological activity of 2-[1-(1H-imidazol-4-yl)ethyl]phenol hydrochloride is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : This compound has been studied for its potential to inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO), which plays a crucial role in immune regulation and cancer progression. The inhibition of IDO can enhance anti-tumor immunity by preventing the degradation of tryptophan, thereby promoting T-cell proliferation and activity .
- Antiproliferative Effects : Research indicates that imidazole derivatives can exhibit antiproliferative properties against various cancer cell lines. For instance, related compounds have shown IC50 values in the low micromolar range against cervical, breast, lung, and hepatic carcinoma cells .
Biological Activities
The compound exhibits a wide range of biological activities:
- Antimicrobial Activity : Imidazole derivatives have demonstrated significant antibacterial and antifungal properties. They are effective against various pathogens, including resistant strains.
- Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory properties, which may be beneficial in treating conditions characterized by excessive inflammation.
- Antioxidant Activity : The presence of the phenolic group contributes to the antioxidant capacity of the compound, helping to neutralize free radicals and reduce oxidative stress in cells .
Pharmacokinetics
The pharmacokinetic profile of 2-[1-(1H-imidazol-4-yl)ethyl]phenol hydrochloride is influenced by its polar nature due to the imidazole ring. This polarity may enhance solubility and absorption characteristics, making it a candidate for further development in therapeutic applications.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Inhibition of IDO : A study highlighted that modifications to the imidazole ring can significantly enhance the potency of IDO inhibitors. The most effective derivatives exhibited improved binding interactions with key residues in the enzyme's active site .
- Anticancer Activity : In vitro studies demonstrated that related compounds showed promising anticancer activity with IC50 values ranging from 0.64 μM to 8.46 μM against renal cancer cell lines .
- Signal Enhancement in Immunoassays : Another study explored the use of imidazole-substituted phenols as signal enhancers in chemiluminescence immunoassays, indicating their potential utility in diagnostic applications .
Summary Table of Biological Activities
Q & A
Q. What structural modifications enhance the compound’s bioactivity while minimizing off-target effects?
- Methodological Answer : SAR studies compare analogs (e.g., ’s fluorophenyl and pyridine derivatives). Substituents like trifluoromethyl groups () improve target affinity. In silico docking (AutoDock) predicts binding modes to receptors like indoleamine 2,3-dioxygenase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
